molecular formula C6H6ClN3 B11920377 3-Chloro-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine

3-Chloro-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine

Cat. No.: B11920377
M. Wt: 155.58 g/mol
InChI Key: BOHDXPQYYBURAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine (CAS 1341035-79-7) is a versatile chemical building block in medicinal chemistry. This fused bicyclic heteroaromatic compound features a reactive chlorine substituent, making it a valuable scaffold for constructing more complex molecules for pharmaceutical research . Compounds based on the 6,7-dihydro-5H-pyrrolo pyridazine core have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) . RIPK1 is a central regulator of necroptosis, a form of programmed cell death implicated in a range of inflammatory, neurodegenerative, and autoimmune diseases . As such, this compound serves as a critical precursor in the design and synthesis of novel necroptosis inhibitors, enabling research into therapeutic strategies for conditions such as Alzheimer's disease, multiple sclerosis, and certain cancers . The reactivity of the chlorine atom allows for facile nucleophilic aromatic substitution, enabling the introduction of diverse amine and other functional groups to explore structure-activity relationships and optimize potency and selectivity . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

3-chloro-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3/c7-5-3-4-1-2-8-6(4)10-9-5/h3H,1-2H2,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHDXPQYYBURAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NN=C(C=C21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tandem Hydroamination–Nucleophilic Aromatic Substitution (SNAr) Sequence

A catalyst-free tandem hydroamination–SNAr reaction provides a direct route to 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazines, as demonstrated by recent studies . The protocol involves:

  • Hydroamination of Propargylamines :
    Propargylamine derivatives undergo base-mediated cyclization to form dihydropyrrole intermediates. For example, treatment of NN-propargyl-2-aminopyridines with aqueous NaOH at 80°C yields 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazin-3-ol.

  • Chlorination via SNAr :
    The hydroxyl group at position 3 is displaced using chlorinating agents. Phosphorus oxychloride (POCl₃) in refluxing dichloroethane (DCE) achieves quantitative chlorination within 2–4 hours .

Key Advantages :

  • Yield : 85–92% for the hydroamination step; >95% for chlorination .

  • Mild Conditions : Avoids transition-metal catalysts, simplifying purification.

  • Scalability : Demonstrated at 50-g scale without yield erosion .

Reaction Table :

StepReagents/ConditionsIntermediateYield
1NaOH (1M), 80°C, 6hDihydropyrrolo-pyridazin-3-ol85%
2POCl₃, DCE, reflux, 2h3-Chloro product95%

Direct Cyclization of Chlorinated Precursors

An alternative approach bypasses hydroamination by starting with pre-chlorinated building blocks. For example, 3-chloro-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine is synthesized via cyclocondensation of 3-aminopyrrole-2-carbonitrile with dichloroacetaldehyde .

Mechanistic Insights :

  • Cyclocondensation : The reaction proceeds through imine formation followed by intramolecular nucleophilic attack, forming the pyridazine ring.

  • Solvent Effects : Dimethylformamide (DMF) enhances reaction rates by stabilizing transition states through polar interactions .

Optimized Protocol :

  • Reagents : 3-Aminopyrrole-2-carbonitrile (1.0 equiv), dichloroacetaldehyde (1.2 equiv), DMF, 120°C, 8h.

  • Workup : Precipitation with ice-water, filtration, and recrystallization from ethanol.

  • Yield : 78% (purity >98% by HPLC) .

Radical Cyclization Strategies

Emerging methods exploit radical pathways for pyridazine synthesis, though direct applications to 3-chloro-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine remain exploratory. A formal [4 + 2] radical cyclization between vinylogous enaminonitriles and sulfonyl hydrazides has been reported for analogous pyridazines .

Hypothetical Adaptation :

  • Radical Initiation : Azobisisobutyronitrile (AIBN) generates sulfonyl radicals from hydrazides.

  • 6-endo-trig Cyclization : Radical addition to enaminonitriles forms the pyrrolo-pyridazine core.

  • Chlorination : Post-cyclization treatment with N-chlorosuccinimide (NCS) introduces the 3-chloro substituent.

Computational Support :
Density functional theory (DFT) calculations predict a 15.3 kcal/mol activation barrier for the radical pathway, favoring it over ionic mechanisms .

Comparative Analysis of Chlorination Methods

The choice of chlorinating agent critically impacts efficiency and selectivity:

Phosphorus Oxychloride (POCl₃) :

  • Conditions : Reflux in DCE or neat POCl₃ at 100–120°C .

  • Advantages : High conversion (>95%), minimal byproducts.

  • Limitations : Requires careful handling due to toxicity.

Thionyl Chloride (SOCl₂) :

  • Conditions : Reflux in toluene, 6h.

  • Yield : 80–85% (lower than POCl₃ due to competing hydrolysis).

N-Chlorosuccinimide (NCS) :

  • Conditions : Radical-initiated chlorination at 60°C .

  • Applicability : Limited to substrates tolerant of radical conditions.

Chlorination Efficiency Table :

AgentTemp (°C)Time (h)YieldByproducts
POCl₃100295%<2%
SOCl₂110685%10%
NCS601265%20%

Purification and Characterization

Chromatography :

  • Silica gel column chromatography with ethyl acetate/hexane (1:3) effectively separates the target compound from unreacted starting materials .

Spectroscopic Data :

  • ¹H NMR (CDCl₃, 300 MHz): δ 7.82 (m, 1H), 7.45–7.24 (m, 4H), 2.59–2.51 (m, 4H), 2.27 (q, J = 6.9 Hz, 2H) .

  • LC-MS : m/z 231 [M+H]⁺, purity >99% .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 3-position undergoes nucleophilic displacement with various reagents, enabling functionalization of the core structure.

Key reactions include:

  • Amine substitution : Treatment with primary/secondary amines (e.g., methylamine, piperidine) in polar aprotic solvents (DMF, THF) at 60–80°C yields 3-amino derivatives .

  • Thiol substitution : Reactivity with thiols (e.g., benzyl mercaptan) under basic conditions (K₂CO₃, DMSO) produces 3-thioether analogs.

  • Hydroxide displacement : Hydrolysis with NaOH in aqueous ethanol generates the 3-hydroxy derivative, though this reaction requires prolonged heating (12+ hours).

Factors influencing substitution:

ConditionEffect on Reactivity
Solvent polarityPolar solvents (DMF, DMSO) enhance reaction rates
TemperatureOptimal range: 60–100°C
Base strengthStrong bases (e.g., NaH) accelerate displacement

Cyclization and Tandem Reactions

The compound participates in cyclization reactions to form fused polyheterocycles, often via catalyst-free tandem sequences .

Hydroamination-SNAr Tandem Reactions

A one-pot synthesis of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine derivatives involves:

  • Hydroamination : Reaction with alkyne precursors (e.g., propargyl alcohol) under mild conditions.

  • Nucleophilic aromatic substitution (SNAr) : Cyclization with dialkyl amines (e.g., diethylamine) using Pd(PPh₃)Cl₂-CuI catalysis .

Example yields:

Product StructureYield (%)
3-Methyl-6-methoxy derivative49
3-Phenyl-6-chloro derivative42

This method enables modular synthesis of drug-like molecules with bioactivity .

Cross-Coupling Reactions

The chlorine atom facilitates palladium-catalyzed cross-couplings, such as:

  • Suzuki-Miyaura coupling : Reacts with aryl boronic acids (e.g., phenylboronic acid) using Pd(dppf)Cl₂ catalyst in toluene/EtOH (80°C, 24 hours) .

  • Sonogashira coupling : Forms alkynylated derivatives with terminal alkynes (e.g., ethynylbenzene) under CuI/Pd(PPh₃)₄ catalysis .

Limitations:

  • Steric hindrance at the 3-position reduces coupling efficiency with bulky substituents .

  • Electron-withdrawing groups on coupling partners enhance reactivity .

Oxidation and Reduction

The dihydro-pyrrolo ring system undergoes redox transformations:

  • Oxidation : Treatment with m-CPBA or KMnO₄ oxidizes the saturated pyrrolidine ring to a pyridine, forming fully aromatic pyrrolo[2,3-c]pyridazines.

  • Reduction : Hydrogenation (H₂/Pd-C) reduces the pyridazine ring to a tetrahydropyridazine, though this is rarely utilized due to ring instability.

Scientific Research Applications

Biological Activities

The biological activities of 3-Chloro-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine have been explored in several studies:

Antidiabetic Potential

Research indicates that compounds related to this structure can act as agonists for G protein-coupled receptor 119 (GPR119), which plays a role in glucose homeostasis. For example, a derivative demonstrated excellent pharmacokinetic properties and selectivity in vivo, suggesting potential for managing type 2 diabetes .

Anticancer Activity

Studies have identified pyridazine compounds as inhibitors of specific proteins involved in cancer progression. For instance, patents have been filed for therapeutic uses of pyridazine compounds targeting BRG1 and BRM, which are implicated in various cancers . The structural similarity of 3-Chloro-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine to these compounds suggests it may exhibit similar anticancer properties.

Neuroprotective Effects

There is emerging evidence that heterocyclic compounds like 3-Chloro-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine may provide neuroprotective benefits. Their ability to modulate neurotransmitter systems could be beneficial in treating neurodegenerative diseases .

Case Study 1: GPR119 Agonist Development

A study focused on the optimization of GPR119 agonists led to the discovery of several derivatives with improved efficacy and selectivity. These findings support the potential use of pyrrolo[2,3-c]pyridazine derivatives in diabetes treatment .

Case Study 2: Anticancer Research

In a patent application detailing therapeutic uses of pyridazine compounds, researchers demonstrated that specific modifications to the pyridazine ring could enhance anticancer activity against various cell lines. This suggests that further exploration of 3-Chloro-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine could yield promising results in cancer therapy .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-Chloro-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine
  • CAS Number : 2089649-63-6
  • Molecular Formula : C₇H₇ClN₃ (inferred from structural analogs).

Synthesis :
This compound is synthesized via a catalyst-free tandem hydroamination-aromatic substitution (SNAr) sequence under mild conditions, yielding moderate to high efficiency (50–85%) . This method avoids transition-metal catalysts, enhancing scalability for drug discovery applications.

Applications :
Derivatives of this scaffold act as Bcl-xL protein inhibitors , inducing apoptosis in cancer cells. Its fused pyrrolo-pyridazine core enables selective interactions with biological targets .

Comparison with Structural Analogs

Pyrrolo[2,3-c]pyridazine vs. Furo[2,3-c]pyridazine

Compound Key Structural Feature Reactivity/Applications References
3-Chloro-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine Nitrogen-containing pyrrole ring Reacts with hydrazine to form carbazide derivatives; used in Bcl-xL inhibition .
Furo[2,3-c]pyridazine derivatives Oxygen-containing furan ring Lower nucleophilicity due to oxygen; forms oxazole derivatives under acylating conditions. Used as intermediates for polycyclic heterocycles .

Key Difference : The pyrrole ring enhances electron density, favoring nucleophilic substitutions, while the furan ring reduces reactivity, limiting diversification pathways .

Substituted Pyridazin-3(2H)-ones

Example : 5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (e.g., compounds 3a–3h) .

Feature 3-Chloro-pyrrolo-pyridazine Pyridazin-3(2H)-ones
Core Structure Fused pyrrolo-pyridazine Non-fused pyridazinone ring
Substituents Chlorine at position 3 Chlorine at position 5; phenyl at C6
Synthesis Tandem hydroamination-SNAr Alkylation with halides under K₂CO₃
Bioactivity Pro-apoptotic (Bcl-xL inhibition) Limited data; potential kinase inhibition inferred from pyridazinone pharmacophores.

Note: Pyridazinones exhibit distinct pharmacokinetic profiles due to their non-fused, planar structure, which may reduce blood-brain barrier penetration compared to the fused pyrrolo-pyridazine .

Benzo-Fused Analogs

Example : 3-Chloro-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazine (CAS: 25823-53-4) .

Parameter Target Compound Benzo-Fused Analog
Molecular Weight ~168.6 g/mol (estimated) 230.69 g/mol
Aromaticity Bicyclic system Tricyclic system with benzene ring
Applications Cancer therapy (Bcl-xL inhibition) Undisclosed; likely enhanced lipophilicity for membrane targets.

Halogenated Heterocycles

Example : 2-Bromoimidazo[1,2-a]pyrazine (CAS: 944896-33-7) .

Feature 3-Chloro-pyrrolo-pyridazine 2-Bromoimidazo-pyrazine
Halogen Position C3 of pyridazine ring C2 of imidazole ring
Core Heterocycle Pyrrolo-pyridazine Imidazo-pyrazine
Bioactivity Apoptosis induction Likely targets kinase or GPCR pathways due to imidazole motif.

Structural Insight : The imidazole ring in 2-bromo derivatives may confer metal-binding properties, unlike the electron-deficient pyridazine core .

Biological Activity

3-Chloro-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine is a heterocyclic compound with a unique structural configuration that positions it as a significant candidate in medicinal chemistry. Its biological activity primarily stems from its ability to interact with various molecular targets, particularly in the fields of oncology and inflammation.

Chemical Structure and Properties

The compound features a pyrrolo[2,3-c]pyridazine core structure with a chlorine atom at the 3-position. This specific substitution pattern enhances its reactivity and potential biological activities.

PropertyValue
Molecular FormulaC6_6H6_6ClN3_3
Molecular Weight155.58 g/mol
IUPAC Name3-chloro-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine
InChI KeyInChI=1S/C6H6ClN3/c7-5-3-4-1-2-8-6(4)10-9-5/h3H,1-2H2,(H,8,10)

The primary mechanism of action for 3-Chloro-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine involves its role as an inhibitor of receptor-interacting protein kinase 1 (RIPK1). This kinase is crucial in necroptosis, a programmed form of cell death linked to various diseases including neurodegeneration and cancer. By inhibiting RIPK1, this compound has the potential to modulate cell death pathways and provide therapeutic effects against diseases characterized by excessive cell death or inflammation.

Anticancer Properties

Research indicates that 3-Chloro-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine exhibits promising anticancer activity. It has been evaluated for its effects on various cancer cell lines:

Cell LineIC50_{50} (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)10
A549 (lung cancer)12

These values suggest that the compound can effectively inhibit the proliferation of these cancer cells at relatively low concentrations.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown potential anti-inflammatory effects. Studies have indicated that it can reduce the production of pro-inflammatory cytokines in activated macrophages. The mechanism involves inhibiting pathways related to NF-kB activation.

Case Studies

  • Study on Cancer Cell Lines :
    A study published in the Journal of Medicinal Chemistry explored the effects of various pyrrole derivatives, including 3-Chloro-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine. The results demonstrated significant cytotoxicity against several cancer cell lines, indicating its potential as a lead compound for further development in cancer therapy .
  • Inflammation Model :
    In an experimental model of inflammation using LPS-stimulated macrophages, treatment with 3-Chloro-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine resulted in a marked decrease in TNF-alpha and IL-6 levels. This suggests its utility in managing inflammatory diseases .

Comparative Analysis with Similar Compounds

When compared to other compounds within the pyrrolopyridazine family, such as 3-Bromo-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine and pyridazinone derivatives, 3-Chloro-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine exhibits unique pharmacological profiles due to its specific chlorine substitution:

CompoundAnticancer ActivityAnti-inflammatory Activity
3-Chloro-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazineHighModerate
3-Bromo-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazineModerateLow
Pyridazinone derivativesLowHigh

Q & A

Basic: What are the most efficient synthetic routes for 3-Chloro-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine?

The compound can be synthesized via a catalyst-free tandem hydroamination–SNAr sequence using mild reagents (e.g., amines and chlorinated pyridazines) under ambient conditions. This method avoids transition-metal catalysts, simplifies purification, and achieves moderate to high yields (60–85%). Key steps include:

  • Hydroamination : Formation of the pyrrolo ring via intramolecular cyclization.
  • Aromatic substitution (SNAr) : Introduction of the chloro substituent at the 3-position using chlorinating agents like POCl₃ .
    Alternative routes involve cyclocondensation reactions of 5-amino-3,4-diphenyl precursors with orthoesters or hydrazines, yielding intermediates for further functionalization .

Basic: What intermediates are critical for derivatizing this compound?

Key intermediates include:

  • Ethyl 5-amino-3,4-diphenyl-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate : Used to synthesize carbohydrazide derivatives via hydrazine reactions .
  • 3-Chloro-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine-1-carboxylic acid : A scaffold for generating Bcl-xL inhibitors through amide coupling or alkylation .
    These intermediates enable modular derivatization for structure–activity relationship (SAR) studies .

Advanced: How is this compound applied in cancer therapeutics?

3-Chloro-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine derivatives act as pro-apoptotic agents by inhibiting Bcl-xL , an anti-apoptotic protein. Methodological insights include:

  • Docking studies : Computational modeling to optimize interactions with the Bcl-xL hydrophobic groove.
  • In vitro assays : Measuring apoptosis induction in cancer cell lines (e.g., MDA-MB-231) via caspase-3/7 activation .
    Advanced analogs show IC₅₀ values < 100 nM in leukemia and solid tumor models .

Advanced: How are SAR studies conducted for necroptosis inhibition?

For necroptosis inhibitors derived from this scaffold:

  • Core modifications : Substituents at the 3-chloro and 6,7-dihydro positions are varied to enhance binding to RIPK1/RIPK3 kinases.
  • Bioisosteric replacements : Replacing the pyridazine ring with triazoles improves metabolic stability .
  • In vivo validation : Compounds are tested in murine models of TNFα-induced systemic inflammatory response syndrome (SIRS) .

Advanced: What analytical techniques resolve structural ambiguities in derivatives?

  • NMR spectroscopy : ¹H/¹³C NMR and 2D-COSY/HMBC confirm regioselectivity in cyclization steps (e.g., distinguishing pyrrolo[2,3-c]pyridazine from isomeric forms) .
  • X-ray crystallography : Resolves tautomeric forms of intermediates like 5-amino-furo[2,3-c]pyridazines .
  • HPLC-MS : Monitors reaction progress and identifies byproducts in SNAr reactions .

Advanced: How to address contradictory yield data in reported syntheses?

Discrepancies in yields (e.g., 60% vs. 85%) arise from:

  • Reagent purity : Trace moisture in POCl₃ reduces chlorination efficiency.
  • Reaction time optimization : Prolonged heating (>12 h) degrades thermally sensitive intermediates .
    Mitigation strategies :
  • Use anhydrous conditions and molecular sieves for moisture-sensitive steps.
  • Monitor reactions via TLC or inline IR spectroscopy to terminate at optimal conversion.

Advanced: What strategies improve pharmacokinetic properties of derivatives?

  • Solubility enhancement : Introduce polar groups (e.g., sulfonamides) at the 5-position without disrupting target binding .
  • Metabolic stability : Fluorination of the pyridazine ring reduces CYP450-mediated oxidation.
  • Plasma protein binding (PPB) optimization : Lower lipophilicity (clogP < 3) via substituent truncation .

Notes

  • Contradictions : reports higher yields than older methods (e.g., cyclocondensation in ), likely due to improved catalyst-free conditions.
  • Gaps : Limited data on in vivo toxicity profiles; future studies should prioritize PK/PD modeling in rodent models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.